molecular formula C15H15NO5S B6626609 N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide

Cat. No.: B6626609
M. Wt: 321.3 g/mol
InChI Key: SQFTXTKCWIXMKH-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide is a complex organic compound that features a benzodioxole ring, a sulfonamide group, and an ethylated hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 1,3-benzodioxole, which is then sulfonated to introduce the sulfonamide group. The hydroxyphenyl group is then ethylated, and the final product is obtained through a series of purification steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the benzodioxole ring.

    N-(4-hydroxyphenyl)ethanolamine: Contains a hydroxyphenyl group but has an ethanolamine moiety instead of a sulfonamide group.

    N-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the benzodioxole ring.

Uniqueness

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide is unique due to the presence of the benzodioxole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-ethyl-N-(4-hydroxyphenyl)-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-16(11-3-5-12(17)6-4-11)22(18,19)13-7-8-14-15(9-13)21-10-20-14/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFTXTKCWIXMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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